molecular formula C10H9N3O B3330961 2-Methylquinazoline-4-carboxamide CAS No. 7671-94-5

2-Methylquinazoline-4-carboxamide

Cat. No. B3330961
CAS RN: 7671-94-5
M. Wt: 187.2 g/mol
InChI Key: NZQVJIFWJATCIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylquinazoline-4-carboxamide involves various techniques. For instance, Doebner–von Miller reaction protocol is one of the best methods for the synthesis of 2-methylquinoline . This method involves the use of a strong acid in a flow reactor with aniline and acrolein .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular weight of this compound is approximately 187.2 g/mol.


Chemical Reactions Analysis

Quinazoline derivatives, including this compound, have shown substantial reactivity as intermediates in the synthesis of other quinazoline analogues and their ring-expanded derivatives . They have been used in various synthesis protocols, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 187.2 g/mol. More detailed properties such as melting point, boiling point, and density are not available in the retrieved sources.

Mechanism of Action

While the specific mechanism of action for 2-Methylquinazoline-4-carboxamide is not explicitly mentioned in the retrieved papers, quinazolinone-2-carboxamide derivatives have been discovered as a novel antimalarial scaffold. These compounds have shown activity against laboratory-resistant strains of malaria .

Future Directions

The future directions for 2-Methylquinazoline-4-carboxamide could involve further exploration of its antimalarial properties . Additionally, its potential for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells could be investigated .

properties

IUPAC Name

2-methylquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-6-12-8-5-3-2-4-7(8)9(13-6)10(11)14/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQVJIFWJATCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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